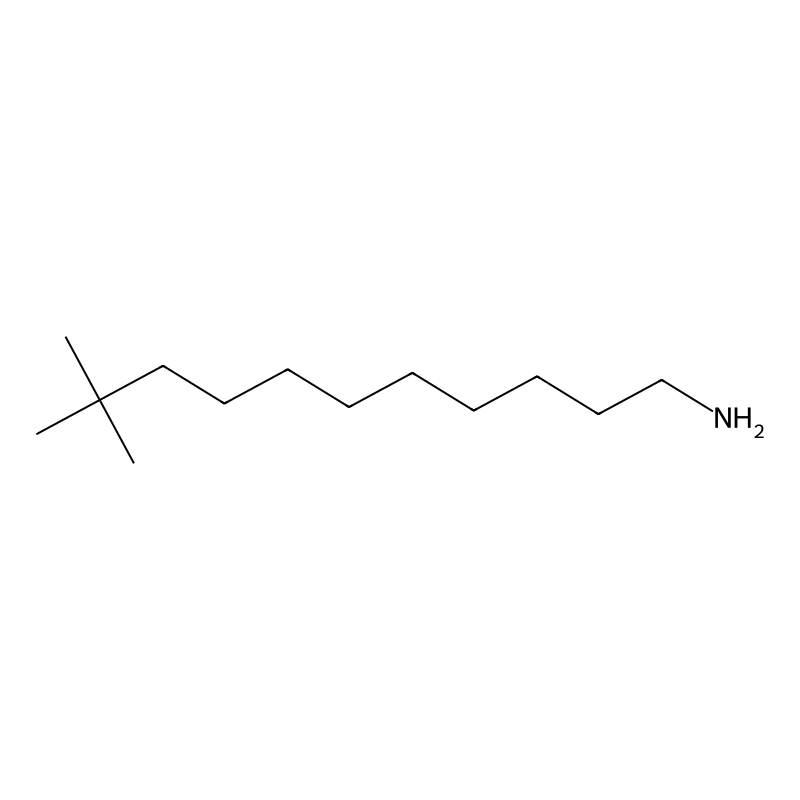10,10-Dimethylundecan-1-amine

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Description
10,10-Dimethylundecan-1-amine is an organic compound classified as a tertiary amine, characterized by its molecular formula and a molecular weight of 199.38 g/mol. The compound's structure features a long hydrocarbon chain with two methyl groups attached to the tenth carbon atom, making it distinct among amines. It is also known by its IUPAC name, 10,10-dimethylundecan-1-amine, and has a CAS number of 68955-53-3. This compound is primarily utilized in research and industrial applications due to its unique properties and reactivity profile .
Synthesis of 10,10-dimethylundecan-1-amine typically involves the alkylation of a suitable amine precursor. One common method includes the reaction of dimethylamine with a long-chain alkyl halide under controlled conditions to ensure high yields and purity. The reaction conditions can vary based on the desired product characteristics but generally involve moderate temperatures and the use of solvents that stabilize intermediates .
This compound finds applications across various fields:
- Chemical Manufacturing: It serves as an intermediate for synthesizing surfactants and other chemical products.
- Pharmaceuticals: Due to its amine functionality, it may be used in drug development as a building block for biologically active molecules.
- Research: Utilized in studies involving amine chemistry and interactions with other chemical entities.
Interaction studies involving 10,10-dimethylundecan-1-amine typically focus on its reactivity with other chemical species. For instance, it can interact with carbonyl compounds to form imines or aminals through condensation reactions. Its behavior in biological systems remains an area for further investigation, particularly regarding its potential interactions with biomolecules or cellular components.
Several compounds share structural similarities with 10,10-dimethylundecan-1-amine. Below is a comparison highlighting its uniqueness:
| Compound Name | Structure | Key Features |
|---|---|---|
| Dimethylamine | Simple structure; widely used precursor | |
| Undecylamine | Linear aliphatic chain; lacks methyl groups | |
| N,N-Dimethylundecylamine | Similar chain length; different branching | |
| 1-Dodecanamine | Longer chain; primary amine |
The unique aspect of 10,10-dimethylundecan-1-amine is its branched structure which may impart different physical and chemical properties compared to its linear counterparts. This branching can affect solubility, reactivity, and potential applications in various fields.
Physical Description
XLogP3
GHS Hazard Statements
H290 (62.96%): May be corrosive to metals [Warning Corrosive to Metals];
H302 (99.89%): Harmful if swallowed [Warning Acute toxicity, oral];
H311 (99.89%): Toxic in contact with skin [Danger Acute toxicity, dermal];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H317 (99.89%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H318 (84.2%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H330 (87.43%): Fatal if inhaled [Danger Acute toxicity, inhalation];
H331 (12.46%): Toxic if inhaled [Danger Acute toxicity, inhalation];
H372 (13.35%): Causes damage to organs through prolonged or repeated exposure [Danger Specific target organ toxicity, repeated exposure];
H400 (82.76%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (92.32%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms





Corrosive;Acute Toxic;Irritant;Health Hazard;Environmental Hazard
Other CAS
Wikipedia
General Manufacturing Information
Amines, C12-14-tert-alkyl: ACTIVE








